molecular formula C24H25N3O5 B11284230 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11284230
M. Wt: 435.5 g/mol
InChI Key: CWHVJEGNQJYCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound with a unique structure that combines a furo[2,3-d]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic synthesisCommon reagents used in these reactions include carboxylic anhydrides, acid chlorides, and various bases .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-(PHENETHYLAMINO)FURO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific combination of functional groups and its furo[2,3-d]pyrimidine core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H25N3O5/c1-26-22(28)20-19(16-10-11-17(30-3)18(14-16)31-4)21(32-23(20)27(2)24(26)29)25-13-12-15-8-6-5-7-9-15/h5-11,14,25H,12-13H2,1-4H3

InChI Key

CWHVJEGNQJYCJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.